quinolin-8-yl1-(5-hydroxypentyl)-1H-indole-3-carboxylate

Description

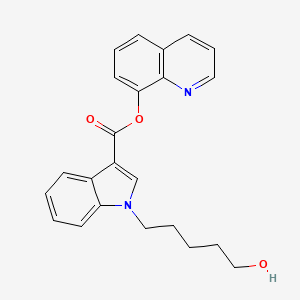

Quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate is a synthetic cannabinoid receptor agonist (SCRA) and a metabolite of PB-22 (quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate), a compound initially developed as a designer drug. Its structure comprises an indole-3-carboxylate core linked to a quinolin-8-yl group and a 5-hydroxypentyl side chain (Figure 1). This hydroxylation likely arises from metabolic processes, as seen in other SCRAs like JWH-018 and JWH-122, where hydroxylation of the alkyl chain is a primary metabolic pathway . The compound has been identified in forensic and toxicological studies due to its psychoactive properties and regulatory status as a controlled substance in multiple jurisdictions, including China .

Properties

CAS No. |

1884343-30-9 |

|---|---|

Molecular Formula |

C23H22N2O3 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

quinolin-8-yl 1-(5-hydroxypentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O3/c26-15-5-1-4-14-25-16-19(18-10-2-3-11-20(18)25)23(27)28-21-12-6-8-17-9-7-13-24-22(17)21/h2-3,6-13,16,26H,1,4-5,14-15H2 |

InChI Key |

JEBNZZQRKQILOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)OC3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The preparation of PB-22 N-(5-hydroxypentyl) metabolite involves the metabolism of PB-22. PB-22 undergoes various metabolic transformations, including hydroxylation, dihydroxylation, trihydroxylation, dihydrodiol formation, ketone formation, carboxylation, ester hydrolysis, and glucosidation . These reactions are typically carried out using human hepatocytes or fungal models like Cunninghamella elegans .

Chemical Reactions Analysis

PB-22 N-(5-hydroxypentyl) metabolite undergoes several types of chemical reactions:

Oxidation: Hydroxylation and dihydroxylation are common, leading to the formation of hydroxylated metabolites.

Reduction: Not commonly reported for this metabolite.

Substitution: Ester hydrolysis is a significant reaction, converting the ester group to a carboxylic acid

Common Reagents and Conditions: Human hepatocytes or fungal models are used to simulate the metabolic reactions. .

Major Products: Hydroxylated metabolites, carboxylic acids, and glucuronidated products

Scientific Research Applications

PB-22 N-(5-hydroxypentyl) metabolite is primarily used in forensic and toxicological research to understand the metabolism of synthetic cannabinoids. It helps in the detection of synthetic cannabinoid use in urinalysis due to the typical absence or low abundance of parent cannabinoids in human urine . The compound is also used to study the metabolic pathways and potential toxicological effects of synthetic cannabinoids .

Mechanism of Action

As a metabolite of PB-22, PB-22 N-(5-hydroxypentyl) metabolite exerts its effects through the cannabinoid receptors CB1 and CB2. The parent compound PB-22 is an agonist at these receptors, mimicking the psychoactive effects of Δ9-tetrahydrocannabinol . The exact mechanism of action of the metabolite itself is less well-studied, but it is likely to interact with the same receptors and pathways as its parent compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound belongs to the quinolinyl indole carboxylate class of SCRAs. Key structural analogues include:

Key Structural Insights :

- Hydroxypentyl vs. Fluoropentyl : The 5-hydroxypentyl group in the target compound may reduce metabolic stability compared to 5F-PB-22’s fluorinated chain, which resists oxidative degradation .

- Quinolinyl vs.

- Hydroxylation as a Metabolic Pathway : Similar to JWH-018 N-(4-hydroxypentyl), hydroxylation in the target compound likely facilitates urinary excretion, impacting detection windows in forensic analysis .

Pharmacological and Toxicological Profiles

- Receptor Activity : Like PB-22 and 5F-PB-22, the compound is presumed to act as a full agonist at CB1 and CB2 receptors, mimicking Δ9-THC’s effects but with higher efficacy .

- Metabolism : Hydroxylation of the pentyl chain is a primary metabolic pathway, as observed in JWH-018 and JWH-122 metabolites, leading to glucuronidation and renal excretion .

Analytical Differentiation

Chromatographic and mass spectrometric techniques (e.g., LC-MS/MS) are critical for distinguishing the target compound from isomers and analogues:

- Isomeric Challenges: 5F-PB-22 exhibits 10 positional isomers (e.g., hydroxyquinoline and hydroxyisoquinoline variants), which require high-resolution MS for differentiation .

- Detection in Biological Samples : Hydroxypentyl metabolites are typically analyzed via enzymatic hydrolysis and derivatization to improve GC-MS sensitivity .

Regulatory and Forensic Considerations

The compound is classified as a Schedule I substance in China under the 2021 New Psychoactive Substances (NPS) control list, alongside 5F-PB-22 and FUB-PB-22 .

Biological Activity

Quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate is a synthetic cannabinoid that has garnered attention due to its significant biological activity, particularly its interaction with cannabinoid receptors CB1 and CB2. This article explores the compound's synthesis, biological effects, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate is C23H29N2O2, with a molecular weight of approximately 374.4 g/mol. The compound features a quinoline moiety and an indole-3-carboxylate functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound generally involves several steps:

- Indole N-alkylation : The indole core is alkylated to introduce the hydroxypentyl group.

- Acylation : The resulting intermediate is acylated to form the carboxylic acid.

- Esterification : Finally, the quinoline moiety is introduced through esterification.

Interaction with Cannabinoid Receptors

Research indicates that quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate acts as an agonist for cannabinoid receptors CB1 and CB2. This interaction leads to various physiological effects, including:

- Modulation of pain perception

- Influence on mood and anxiety levels

- Potential anti-inflammatory effects

The compound exhibits a unique binding affinity compared to other synthetic cannabinoids, which may lead to distinct therapeutic outcomes.

Comparative Binding Affinity

A comparative analysis of binding affinities reveals that quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate has a higher potency than several other synthetic cannabinoids. The following table summarizes the binding affinities of selected compounds:

| Compound Name | Binding Affinity (Ki) | Unique Features |

|---|---|---|

| Quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate | Sub-nanomolar | High selectivity for CB1 |

| JWH-018 | Nanomolar | Primarily recreational use |

| AM-2201 | Nanomolar | Higher potency but different receptor interactions |

Case Studies and Research Findings

In vitro studies have demonstrated that quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate effectively activates the CB1 receptor, leading to a notable increase in intracellular signaling pathways associated with cannabinoid activity. For instance, one study reported that this compound exhibited an activation potency that was 416 times higher than that of XLR-11, a controlled synthetic cannabinoid .

Additionally, research into its metabolites has shown that both the ester hydrolysis product (5F-PI-COOH) and quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate retain biological activity, suggesting potential therapeutic implications for these derivatives .

Potential Applications

Given its significant biological activity, quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate may have several applications:

- Therapeutic Use : Its agonistic properties at cannabinoid receptors could be explored for pain management or treatment of anxiety disorders.

- Research Tool : As a potent CB receptor agonist, it can be used in pharmacological studies to better understand cannabinoid signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for synthesizing and characterizing quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate?

- Methodological Answer : Synthesis typically involves esterification of indole-3-carboxylic acid derivatives with substituted quinolinols. Characterization requires LC-MS (liquid chromatography-mass spectrometry) with C18 columns and acetonitrile/water gradients for separation. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical, focusing on distinguishing the hydroxypentyl chain’s hydroxyl group (δ ~1.5–2.0 ppm) and quinoline ring protons (δ ~7.5–9.0 ppm). GC-MS may be less effective due to the compound’s polarity, but derivatization (e.g., silylation) can improve volatility .

Q. How can researchers differentiate positional isomers of quinolinyl-substituted indole carboxylates?

- Methodological Answer : Use gas chromatography (GC) with non-polar columns (e.g., DB-5MS) to separate isomers based on retention times. For example, isomers with hydroxyl groups closer to the quinoline ring’s C4a/C8a positions (e.g., 3Q isomer) exhibit shorter retention times due to compact intramolecular interactions, whereas distal substitutions (e.g., 7Q isomer) result in extended structures and longer retention. Conformational analysis via molecular mechanics (e.g., MMFF94 force field) can predict these trends .

Advanced Research Questions

Q. How do structural features like hydroxyl vs. fluorine substitution impact pharmacological activity and metabolic stability?

- Methodological Answer : Fluorinated analogs (e.g., 5F-PB-22) exhibit enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. In contrast, hydroxylated derivatives (e.g., 5-hydroxypentyl) are prone to phase II metabolism (glucuronidation). Comparative studies should employ in vitro hepatocyte assays with LC-MS/MS to monitor metabolite formation. Molecular docking can further predict binding affinities to cannabinoid receptors (CB1/CB2), where fluorine’s steric effects may alter ligand-receptor interactions .

Q. What strategies resolve contradictions between chromatographic data and computational structural predictions?

- Methodological Answer : Discrepancies arise when experimental retention times (GC/LC) conflict with energy-minimized conformational models. To reconcile these, perform temperature-controlled GC experiments to assess thermal stability and intramolecular hydrogen bonding. Pair with X-ray crystallography or cryo-electron microscopy for empirical structural validation. For example, 5F-PB-22’s compact geometry (Group A isomers) shows stronger intramolecular interactions than extended Group B isomers, affecting both retention behavior and computational models .

Q. How can researchers profile metabolites of quinolin-8-yl 1-(5-hydroxypentyl)-1H-indole-3-carboxylate in biological matrices?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I (hydroxylation, oxidation) and phase II (glucuronidation, sulfation) metabolites. Hydroxyquinoline isomers (e.g., 4Q, 5Q) are common metabolites; their identification requires isotopic pattern matching and MS/MS fragmentation libraries. In vivo studies in rodent models should include bile duct cannulation to capture excreted metabolites .

Q. What regulatory considerations impact the synthesis and handling of this compound in academic research?

- Methodological Answer : The compound and its analogs (e.g., 5F-PB-22) are classified as Schedule I controlled substances in the U.S. under the Controlled Substances Act. Researchers must obtain DEA licenses for synthesis and storage. Compliance with OSHA HCS guidelines is critical for handling, including hazard communication (GHS labeling) and proper ventilation to minimize inhalation risks. Institutional review boards (IRBs) may require additional approvals for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.